1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
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Overview
Description
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine is a useful research compound. Its molecular formula is C17H17F3N6S and its molecular weight is 394.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is synthesized through complex chemical reactions involving specific starting materials and conditions to yield tricyclic and heterocyclic compounds. The synthesized products undergo thorough characterization, including spectral and microanalytical techniques, to confirm their structures and purity. These processes are essential for understanding the compound's chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Mittal, Sarode, & Vidyasagar, 2011).
Biological Activities
One of the primary applications of this compound is in the exploration of its biological activities. Various studies have shown that related compounds exhibit significant anti-bacterial and anti-fungal activities, making them potential candidates for developing new antimicrobial agents. The synthesis of novel derivatives and their subsequent biological evaluation against a panel of bacteria and fungi are crucial steps in the drug discovery process (Mittal, Sarode, & Vidyasagar, 2011).
Antimicrobial Studies
Further research into the antimicrobial properties of these compounds reveals their potential as therapeutic agents. The synthesis of novel heterocycles with the thienopyrimidinone skeleton, followed by testing for antibacterial and antifungal activities, underscores the importance of chemical synthesis in discovering new drugs. Compounds exhibiting high inhibition in antimicrobial assays are particularly promising for further development and study (Gaber & Moussa, 2011).
Enantioselective Synthesis
The enantioselective synthesis of compounds related to "1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine" showcases the compound's role in developing chiral molecules with potential pharmacological applications. This area of research is crucial for creating drugs with improved efficacy, safety, and reduced side effects, highlighting the compound's importance in medicinal chemistry (Johnson et al., 2002).
Pharmacokinetics and Metabolism
Studies on the metabolism and pharmacokinetics of structurally related compounds in various species, including humans, provide valuable insights into how these compounds are processed in the body. Understanding the metabolic pathways, excretion, and potential interactions is crucial for drug development, ensuring safety and efficacy in clinical use (Sharma et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. By inhibiting CDK2, the compound can interfere with cell cycle progression, making it a potential candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a halt in the cell cycle, preventing the proliferation of cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the replication of DNA and the division of cells . The downstream effects of this include the potential induction of apoptosis, or programmed cell death .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to cell cycle arrest . This can lead to the death of cancer cells through apoptosis . The compound has shown significant cytotoxic activities against certain cell lines .
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6S/c1-10-23-13(17(18,19)20)8-14(24-10)26-5-2-11(3-6-26)25-16-15-12(4-7-27-15)21-9-22-16/h4,7-9,11H,2-3,5-6H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWNTVIDDAWPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=NC4=C3SC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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